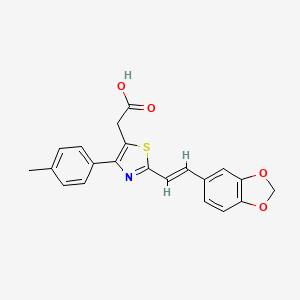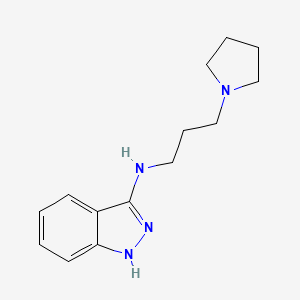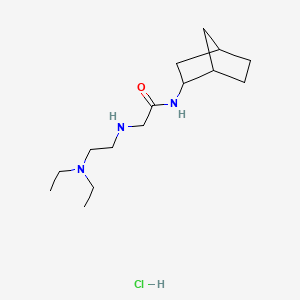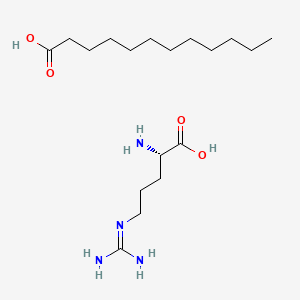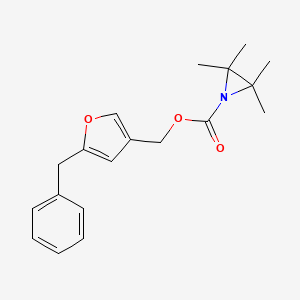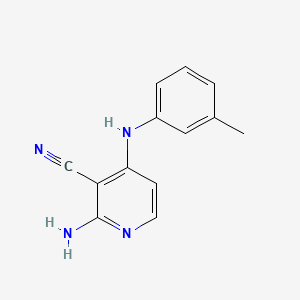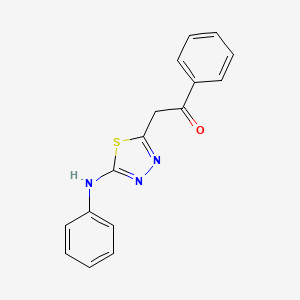
Ethanone, 1-phenyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoylmethyl-5-phenylamino-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of 2-Benzoylmethyl-5-phenylamino-1,3,4-thiadiazole consists of a thiadiazole ring substituted with benzoylmethyl and phenylamino groups, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoylmethyl-5-phenylamino-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with benzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours.
Industrial Production Methods
Industrial production of 2-Benzoylmethyl-5-phenylamino-1,3,4-thiadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Benzoylmethyl-5-phenylamino-1,3,4-thiadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Halogens, electrophiles; conditionspolar solvents, room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Benzoylmethyl-5-phenylamino-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoylmethyl-5-amino-1,3,4-thiadiazole
- 2-Benzoylmethyl-5-methylamino-1,3,4-thiadiazole
- 2-Benzoylmethyl-5-ethylamino-1,3,4-thiadiazole
Uniqueness
2-Benzoylmethyl-5-phenylamino-1,3,4-thiadiazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylamino group enhances its lipophilicity and ability to interact with biological membranes, contributing to its potent antimicrobial and anticancer activities .
Properties
CAS No. |
132334-18-0 |
|---|---|
Molecular Formula |
C16H13N3OS |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(5-anilino-1,3,4-thiadiazol-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C16H13N3OS/c20-14(12-7-3-1-4-8-12)11-15-18-19-16(21-15)17-13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19) |
InChI Key |
AOIBZAZYUCXJCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NN=C(S2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


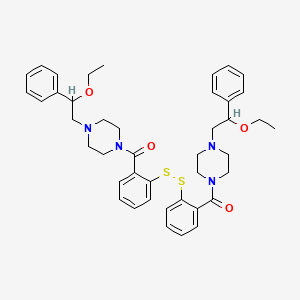
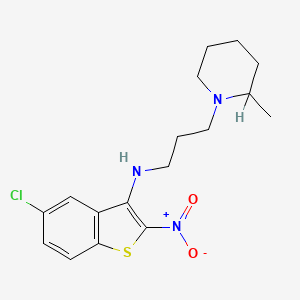
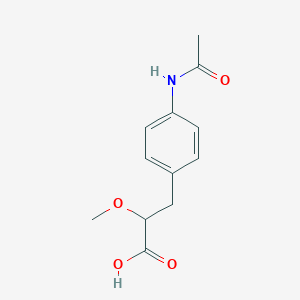
![2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine](/img/structure/B12725203.png)

![2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile](/img/structure/B12725214.png)
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)

